10-Fold Superior MTAP Binding Affinity Over First-Generation MT-ImmA
MT-DADMe-ImmA exhibits a 10-fold improvement in binding affinity for human MTAP compared to the first-generation transition-state analogue, MT-ImmA. This quantitative difference is critical for achieving robust target engagement at lower concentrations, reducing potential off-target effects and enabling more efficient in vivo studies [1] [2].
| Evidence Dimension | Binding Affinity (Ki) for Human MTAP |
|---|---|
| Target Compound Data | 86 pM |
| Comparator Or Baseline | MT-ImmA (Ki = 1.0 nM) |
| Quantified Difference | Approximately 11.6-fold more potent |
| Conditions | In vitro enzyme inhibition assay on recombinant human MTAP |
Why This Matters
Higher potency allows for lower dosing, potentially reducing off-target toxicity and enabling more robust pharmacodynamic responses in preclinical models.
- [1] Basu I, Cordovano G, Das I, Belbin TJ, Guha C, Schramm VL. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers. J Biol Chem. 2007 Jul 20;282(29):21477-86. View Source
- [2] Evans GB, Furneaux RH, Lenz DH, Painter GF, Schramm VL, Singh V, Tyler PC. Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase. J Med Chem. 2005 Jul 14;48(14):4679-89. View Source
